Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is structurally similar to cephalosporins but features an oxaazabicyclo moiety instead of the thiaazabicyclo moiety found in cephalosporins . Shiomarin was first discovered and launched in 1982 by Shionogi & Co., Ltd., marking it as the world’s first oxacephem antibiotic . It is particularly effective against a wide range of bacterial infections, including those caused by anaerobic bacteria and meningitides due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Shiomarin involves several key steps:
Formation of the beta-lactam ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxaazabicyclo moiety: This step involves the substitution of the thiaazabicyclo moiety with an oxaazabicyclo moiety, which is a distinguishing feature of Shiomarin.
Final assembly and purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and efficacy.
Industrial Production Methods: Industrial production of Shiomarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the chemical reactions under optimized conditions.
Purification: Industrial-scale purification techniques, including large-scale chromatography and crystallization, are employed to obtain the final product.
Quality control: Rigorous quality control measures are in place to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Shiomarin undergoes several types of chemical reactions, including:
Oxidation: Shiomarin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Shiomarin, altering its chemical properties.
Substitution: Shiomarin can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Shiomarin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Shiomarin is used in studies of bacterial cell wall synthesis and the development of antibiotic resistance.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
Shiomarin works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cephalosporins: Structurally similar but contain a thiaazabicyclo moiety instead of the oxaazabicyclo moiety.
Penicillins: Another class of beta-lactam antibiotics with a different core structure.
Carbapenems: Broad-spectrum beta-lactam antibiotics with a different bicyclic core structure.
Uniqueness of Shiomarin: Shiomarin’s unique feature is the presence of the oxaazabicyclo moiety, which distinguishes it from other beta-lactam antibiotics. This structural difference contributes to its broad-spectrum activity and ability to cross the blood-brain barrier, making it particularly effective against meningitides and anaerobic infections .
Properties
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethyl)-1-adamantyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-19-13(17)8-15-4-11-3-12(5-15)7-16(6-11,10-15)9-14(18)20-2/h11-12H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCQIADOMIJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391044 |
Source
|
Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-29-5 |
Source
|
Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.